molecular formula C23H22N4O3S B2581456 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1207005-48-8

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2581456
CAS No.: 1207005-48-8
M. Wt: 434.51
InChI Key: CLDSJHICLUFUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a 1H-imidazole core substituted with 4-methoxyphenyl and p-tolyl groups at positions 5 and 1, respectively. A thioether bridge connects the imidazole ring to an acetamide moiety, which is further linked to a 5-methylisoxazol-3-yl group.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-15-4-8-18(9-5-15)27-20(17-6-10-19(29-3)11-7-17)13-24-23(27)31-14-22(28)25-21-12-16(2)30-26-21/h4-13H,14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDSJHICLUFUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NOC(=C3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic molecule characterized by a complex structure that includes an imidazole ring, methoxyphenyl and p-tolyl substituents, and a thioether linkage to an acetamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O2SC_{23}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 450.6 g/mol. The structural features include:

  • Imidazole Ring : A five-membered ring that can interact with various biological targets.
  • Methoxyphenyl Group : Enhances hydrophobic interactions and potentially increases binding affinity.
  • Thioether Linkage : Provides stability to the overall structure and may facilitate interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The thioether may participate in redox reactions, modulating activity.
  • Signal Transduction Modulation : The compound may disrupt cellular processes through interference with signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound against various pathogens. Notably, it has shown effectiveness against certain strains of bacteria associated with ESKAPE pathogens, which are known for their resistance to antibiotics.

PathogenActivity Observed
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Klebsiella pneumoniaeVariable Potency

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate its ability to inhibit cancer cell proliferation in various cancer lines.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)10.5
A549 (Lung Cancer)12.8

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study assessed the efficacy of this compound against multidrug-resistant E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an alternative treatment option for resistant infections .
  • Anticancer Research :
    In an experimental setup involving human breast cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, particularly in oncology and infectious diseases. Its structural components allow it to interact with various biological targets, which could lead to:

  • Enzyme Inhibition : The imidazole moiety can act as a ligand for metal ions or enzymes, potentially inhibiting their activity.
  • Receptor Interaction : Binding to specific receptors might modulate signal transduction pathways.

Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting that this compound could have similar effects .

The biological activity is likely mediated through several mechanisms:

  • Oxidative Stress Modulation : The thioether group may participate in redox reactions, influencing cellular oxidative states.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens.

Similar Compounds

Compound NameStructureNotable Applications
2-((5-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamideSimilar imidazole corePotential antimicrobial properties
2-((5-(4-fluorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamideSimilar imidazole coreInvestigated for anticancer activity

These compounds share structural similarities but differ in substituents, which can significantly impact their biological activity and reactivity.

Anticancer Research

In a study examining the efficacy of related imidazole derivatives against cancer cell lines, compounds similar to 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide showed promising results in inhibiting tumor growth through apoptosis induction .

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of imidazole-based compounds demonstrated significant activity against Gram-positive bacteria, indicating that this compound could be a viable candidate for further development in treating infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs from the evidence, focusing on structural variations, synthetic routes, and inferred properties:

Compound Core Structure Key Substituents Synthetic Method Reported Data
Target: 2-((5-(4-Methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide Imidazole-thioacetamide 4-Methoxyphenyl (imidazole C5), p-tolyl (imidazole N1), 5-methylisoxazol-3-yl (amide) Likely via nucleophilic substitution (thiol + chloroacetamide), similar to Method D No direct data; inferred stability from analogous imidazole-thioacetamides
Compound 4: 2-((5-Phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Imidazole-thioacetamide Phenyl (imidazole C5), p-tolyl (imidazole N1), thiazol-2-yl (amide) Method D: K₂CO₃-mediated coupling of imidazole-thiol with 2-chloro-N-(thiazol-2-yl)acetamide COX1/2 inhibition data; higher selectivity for COX-2 due to thiazole moiety
Compound 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Triazole-thiazole-acetamide Benzodiazolylphenoxymethyl (triazole), 4-bromophenyl (thiazole) CuAAC click chemistry (azide-alkyne cycloaddition) Docking studies suggest strong binding to α-glucosidase active site
2-Cyano-N-(4-(1-methyl-1H-benzimidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide derivatives Pyrazole-benzimidazole Cyanoacetamide, methylthio, phenyl Condensation reactions with hydrazines and thioureas Enhanced reactivity for synthesizing thiazoles and thiadiazoles

Key Structural and Functional Insights

Heterocyclic Influence on Bioactivity: The isoxazole group in the target compound may confer distinct electronic and steric properties compared to the thiazole in Compound 3. The 4-methoxyphenyl substituent on the imidazole ring (target) introduces electron-donating effects, which could stabilize π-π interactions in enzyme binding, similar to the 4-bromophenyl group in Compound 9c, where bromine’s electronegativity enhances hydrophobic interactions .

Synthetic Flexibility :

  • The target compound’s synthesis likely parallels Method D (), utilizing potassium carbonate to deprotonate the imidazole-thiol for coupling with chloroacetamide. However, the isoxazole moiety requires specialized precursors compared to thiazole derivatives .

Pharmacological Implications :

  • Compound 4’s COX-2 selectivity highlights the role of the thiazole-2-yl group in enzyme interaction. Substituting thiazole with isoxazole (target) may alter selectivity due to differences in hydrogen bonding and steric bulk .
  • Docking studies in suggest that bromophenyl-thiazole analogs (e.g., 9c) exhibit strong binding to α-glucosidase. The target’s methoxyphenyl-isoxazole system could mimic this activity but with modified affinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole-2-thiol and 2-chloro-N-(5-methylisoxazol-3-yl)acetamide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. For example, using aprotic solvents like DMF enhances nucleophilicity, while excess base may lead to side reactions .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Multimodal characterization is essential:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy group at 4.0–4.3 ppm, imidazole protons at 7.0–8.5 ppm).
  • IR Spectroscopy : Verify thioether (C–S stretch at ~650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities.
  • Elemental Analysis : Ensure purity (>95%) by matching calculated vs. experimental C/H/N/S values .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer : Initial screening should focus on target-agnostic assays:

  • Enzyme Inhibition : Test against kinases (e.g., COX-1/2) due to structural similarity to known inhibitors .
  • Antimicrobial Activity : Use disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding .
  • Side-Chain Optimization : Substitute the 5-methylisoxazole moiety with triazoles or thiadiazoles to improve metabolic stability .
  • Docking Studies : Use AutoDock Vina to predict interactions with COX-2 (PDB: 3LN1) and prioritize derivatives with lower binding energies .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable potency across studies)?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Cellular Context : Test in isogenic cell lines to rule out off-target effects (e.g., p53 status in cancer cell models) .

Q. What strategies mitigate low yields during the thioether linkage formation?

  • Methodological Answer :

  • Catalyst Screening : Employ phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic displacement .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve yield by 15–20% .
  • Protecting Groups : Temporarily protect the isoxazole nitrogen to prevent undesired side reactions .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t½) and CYP450 inhibition .
  • Plasma Protein Binding : Use ultrafiltration to assess free fraction (% unbound) for dose adjustment .
  • In Silico Tools : Predict logP and solubility with ChemAxon or Schrodinger Suite to guide lead optimization .

Methodological Tables

Table 1 : Key Synthetic Parameters and Yield Optimization

ParameterOptimal ConditionYield (%)Reference
SolventDMF78
BaseK₂CO₃82
Temperature (°C)7085
Reaction Time (h)1275

Table 2 : Biological Activity of Analogues

Modification SiteBioactivity (IC₅₀, µM)TargetReference
4-Methoxyphenyl12.3 ± 1.2COX-2
5-Methylisoxazole28.9 ± 3.1S. aureus
Thioether Linkage9.8 ± 0.9EGFR Kinase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.